molecular formula C11H15BrN2 B12075375 5-bromo-N-cyclopentyl-6-methylpyridin-2-amine

5-bromo-N-cyclopentyl-6-methylpyridin-2-amine

Cat. No.: B12075375
M. Wt: 255.15 g/mol
InChI Key: CNUCCWJGLLEMPZ-UHFFFAOYSA-N
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Description

5-bromo-N-cyclopentyl-6-methylpyridin-2-amine is a chemical compound that belongs to the class of brominated pyridines. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopentyl group at the nitrogen atom, and a methyl group at the 6th position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-bromo-N-cyclopentyl-6-methylpyridin-2-amine typically involves the bromination of 6-methylpyridin-2-amine followed by the introduction of the cyclopentyl group. One common method involves dissolving 6-methylpyridin-2-amine in acetic acid and adding bromine at a controlled temperature to achieve bromination. The resulting 5-bromo-6-methylpyridin-2-amine is then reacted with cyclopentylamine to form the final product .

Chemical Reactions Analysis

5-bromo-N-cyclopentyl-6-methylpyridin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, arylboronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-bromo-N-cyclopentyl-6-methylpyridin-2-amine is used in a variety of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclopentyl-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the cyclopentyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar compounds to 5-bromo-N-cyclopentyl-6-methylpyridin-2-amine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

5-bromo-N-cyclopentyl-6-methylpyridin-2-amine

InChI

InChI=1S/C11H15BrN2/c1-8-10(12)6-7-11(13-8)14-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,13,14)

InChI Key

CNUCCWJGLLEMPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC2CCCC2)Br

Origin of Product

United States

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